molecular formula C12H9IO2 B12829083 3-Iodo-8-methyl-1-naphthoic acid

3-Iodo-8-methyl-1-naphthoic acid

Cat. No.: B12829083
M. Wt: 312.10 g/mol
InChI Key: KELJCXTXVLDOMH-UHFFFAOYSA-N
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Description

3-Iodo-8-methyl-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position, an iodine atom at the 3-position, and a methyl group at the 8-position. Its structural complexity and electron-withdrawing iodine substituent make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

Molecular Formula

C12H9IO2

Molecular Weight

312.10 g/mol

IUPAC Name

3-iodo-8-methylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9IO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,1H3,(H,14,15)

InChI Key

KELJCXTXVLDOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-8-methyl-1-naphthoic acid typically involves the iodination of 8-methyl-1-naphthoic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow iodination processes. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-8-methyl-1-naphthoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-Iodo-8-methyl-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological molecules This interaction can affect molecular pathways and lead to specific biological effects

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-Iodo-p-naphthoic Acid
  • Structure : Iodine at the 3-position on a para-naphthoic acid (carboxylic acid at the 4-position) .
  • Key Properties: Melting point: 214°C (higher than non-halogenated analogs due to iodine’s molecular weight and polarizability). Derivatives: Methyl ester (m.p. 55°C), ethyl ester (m.p. 78°C), amide (m.p. 241°C) .
  • Synthesis: Prepared via diazotization of 3-amino-p-naphthoic acid, followed by iodination .
  • Comparison: The para-carboxylic acid positioning reduces steric hindrance compared to 1-naphthoic acid derivatives. The iodine’s electron-withdrawing effect enhances acidity but may reduce solubility in non-polar solvents.
3-Hydroxy-4-iodo-2-naphthoic Acid
  • Structure : Hydroxy and iodine substituents at the 3- and 4-positions on 2-naphthoic acid .
  • Key Properties :
    • Melting point: 208–210°C (decomposition), similar to 3-iodo-p-naphthoic acid.
    • HRMS (ESI): [M-H]⁻ at m/z 312.9377 (C₁₁H₆I₂O₃) .
  • Synthesis: Mono-iodination of 3-hydroxy-2-naphthoic acid using iodine and potassium 4-iodobenzenesulfonate .
  • Comparison : The hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents compared to methyl-substituted analogs. The iodine’s position adjacent to the hydroxyl group may influence tautomerism or reactivity in electrophilic substitutions.
8-Isopropyl-1-naphthoic Acid
  • Structure : Isopropyl group at the 8-position on 1-naphthoic acid .
  • Key Properties :
    • Derived from hydrogenation of 3,3-dimethyl-1,8-naphthalide.
    • Forms tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-8-isopropyl-1-naphthoic acid) under acidic conditions .
  • However, it enhances lipophilicity, making it useful in hydrophobic drug design.
Methyl 5-Methoxy-8-aryl-1-naphthoate
  • Structure : Methoxy and aryl groups at the 5- and 8-positions on methyl 1-naphthoate .
  • Key Properties :
    • Synthesized via Pd(OAc)₂-catalyzed coupling in THF/H₂O .
    • Isolated yields: Up to 85% under optimized conditions.
  • Comparison : The methoxy group is electron-donating, reducing carboxylic acid acidity compared to iodine-substituted analogs. Aryl groups enable π-π interactions, useful in material science applications.

Physical and Chemical Properties

Table 1: Comparative Data for Key Naphthoic Acid Derivatives
Compound Substituents Melting Point (°C) Synthesis Method Key Reactivity/Applications Reference
3-Iodo-8-methyl-1-naphthoic acid 3-I, 8-Me, 1-COOH Data not available Likely iodination of methyl precursor Cross-coupling, pharmaceutical intermediates
3-Iodo-p-naphthoic acid 3-I, 4-COOH 214 Diazotization of 3-amino derivative Ester/amide synthesis
3-Hydroxy-4-iodo-2-naphthoic acid 3-OH, 4-I, 2-COOH 208–210 (dec.) Iodination with K sulfonate Dyes, coordination chemistry
8-Isopropyl-1-naphthoic acid 8-iPr, 1-COOH Data not available Hydrogenation of naphthalide Hydrophobic drug scaffolds
Methyl 5-methoxy-8-aryl-1-naphthoate 5-OMe, 8-Ar, 1-COOMe Data not available Pd-catalyzed coupling Material science, ligands
Key Observations :
  • Acidity : Iodo-substituted derivatives (e.g., 3-iodo-p-naphthoic acid) exhibit higher acidity than methoxy- or methyl-substituted analogs due to iodine’s electron-withdrawing effect.
  • Solubility : Hydroxy and carboxylic acid groups enhance water solubility, while methyl or isopropyl groups increase lipophilicity.
  • Reactivity : Iodine serves as a leaving group in nucleophilic substitutions, enabling further functionalization (e.g., Suzuki coupling).

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